3,6-Dioxa-8-mercaptooctan-1-ol
Overview
Description
3,6-Dioxa-8-mercaptooctan-1-ol is a synthetic compound with the chemical formula C6H14O3S. It is known for its unique structure, which includes both a thiol group and a hydroxyl group. This compound is often used in research and development due to its ability to interact with various biological and chemical systems .
Mechanism of Action
Target of Action
Thiol-PEG3-Alcohol, also known as HS-PEG3-OH or 3,6-Dioxa-8-mercaptooctan-1-ol, is a PEG derivative containing a thiol group and a hydroxyl group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are typically found in various biological and chemical systems, making Thiol-PEG3-Alcohol a versatile compound in bioconjugation applications.
Mode of Action
The thiol group in Thiol-PEG3-Alcohol reacts with its targets to form stable bonds . This interaction allows the compound to attach to or modify the targets, thereby altering their properties or functions. The hydroxyl group further enables derivatization or replacement with other reactive functional groups .
Pharmacokinetics
Polyethylene glycol (PEG), the base molecule of Thiol-PEG3-Alcohol, is known to improve the pharmacokinetics of drugs . PEGylation, the process of attaching PEG to other molecules, can significantly enhance the pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles . It can increase solubility, extend the elimination half-life of a drug, and statistically inhibit the toxicity of the materials .
Result of Action
The molecular and cellular effects of Thiol-PEG3-Alcohol’s action largely depend on the specific targets and the nature of the bioconjugation processes. Generally, the compound can modify the targets to change their properties or functions, which can have various molecular and cellular effects . For instance, PEGylation can relieve protein adherence and macrophage removal due to the existence of PEG on the particles .
Action Environment
The action of Thiol-PEG3-Alcohol can be influenced by various environmental factors. For example, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This suggests that the compound’s action, efficacy, and stability can be affected by the hydration level and pH of the environment. Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment.
Biochemical Analysis
Biochemical Properties
Thiol-PEG3-Alcohol interacts with various biomolecules due to the presence of a thiol group and a hydroxyl group . The thiol group can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Cellular Effects
They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
The molecular mechanism of Thiol-PEG3-Alcohol primarily involves its thiol group, which can react with various entities, including maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows Thiol-PEG3-Alcohol to form bonds with these entities, potentially influencing their function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of a base catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 3,6-Dioxa-8-mercaptooctan-1-ol involves large-scale reactors and continuous flow processes to maintain high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to remove any impurities and achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; mild to moderate temperatures.
Reduction: Dithiothreitol, sodium borohydride; room temperature.
Substitution: Alkyl halides, tosylates; presence of a base catalyst.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6-Dioxa-8-mercaptooctan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Similar structure but with different chain length.
Thiol-PEG3-OH: Another thiol-containing polyethylene glycol derivative with similar properties.
Uniqueness: 3,6-Dioxa-8-mercaptooctan-1-ol is unique due to its specific chain length and the presence of both thiol and hydroxyl groups, which provide it with distinct reactivity and versatility compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLUQUKENLMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338324 | |
Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56282-36-1 | |
Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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